Methyl 4-bromo-5-formylthiophene-2-carboxylate

Vue d'ensemble

Description

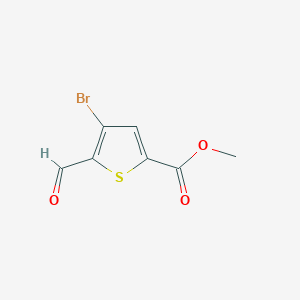

Methyl 4-bromo-5-formylthiophene-2-carboxylate is an organic compound with the molecular formula C(_7)H(_5)BrO(_3)S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and a formyl group attached to the thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 5-formylthiophene-2-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr(_3)) or aluminum bromide (AlBr(_3)). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining product purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate (KMnO(_4)) or reducing agents such as sodium borohydride (NaBH(_4)) are typically used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO(_4)) in aqueous or alkaline conditions.

Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.

Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)) with boronic acids or alkenes in the presence of a base like potassium carbonate (K(_2)CO(_3)).

Major Products

Substitution: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Methyl 4-bromo-5-carboxythiophene-2-carboxylate.

Reduction: Methyl 4-bromo-5-hydroxymethylthiophene-2-carboxylate.

Coupling: Biaryl or styrene derivatives.

Applications De Recherche Scientifique

Methyl 4-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Mécanisme D'action

The mechanism of action of methyl 4-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. In materials science, the compound’s electronic properties are exploited to create conductive or semiconductive materials.

Comparaison Avec Des Composés Similaires

Methyl 4-bromo-5-formylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 5-formylthiophene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

Methyl 4-bromo-2-thiophenecarboxylate: Lacks the formyl group, limiting its applications in certain synthetic routes.

Methyl 4-bromo-5-methylthiophene-2-carboxylate:

The presence of both the bromine and formyl groups in this compound makes it uniquely versatile for a wide range of chemical reactions and applications .

Activité Biologique

Methyl 4-bromo-5-formylthiophene-2-carboxylate (MBFTC) is a compound characterized by its unique thiophene structure, which includes a bromo substituent, a formyl group, and a carboxylate ester. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Routes

Various synthetic methods have been proposed for the preparation of MBFTC, which include:

- Electrophilic Substitution Reactions : Utilizing bromo and formyl groups to enhance reactivity.

- Condensation Reactions : Combining thiophene derivatives with carbonyl compounds.

Biological Activity Overview

Preliminary studies suggest that MBFTC exhibits several biological activities, including:

- Antimicrobial Properties : Early research indicates potential efficacy against various microbial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

While specific mechanisms of action for MBFTC are not fully understood, its biological activity may involve interactions with cellular targets such as proteins and enzymes. The electron-withdrawing nature of the formyl group is believed to enhance the reactivity of the thiophene ring, facilitating electrophilic substitution reactions that could lead to covalent modifications of biological molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of MBFTC, it can be compared with other thiophene derivatives. The following table summarizes key features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| This compound | 648412-59-3 | Contains a bromo group enhancing reactivity |

| Methyl 2-formylthiophene-4-carboxylate | Not listed | Different substitution pattern affecting reactivity |

| Methyl 3-formylthiophene-2-carboxylate | Not listed | Distinct chemical properties due to isomerism |

| Thiophene-2-carboxylic acid | Not listed | Lacks the formyl group, altering reactivity |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that MBFTC showed notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

- Anti-inflammatory Studies : In vitro assays revealed that MBFTC reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : Research indicates that MBFTC may act as an inhibitor of d-amino acid oxidase (DAO), a flavoenzyme implicated in various neurological disorders. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring can significantly influence inhibitory potency.

Q & A

Q. What are the recommended synthetic routes and characterization protocols for Methyl 4-bromo-5-formylthiophene-2-carboxylate?

Basic

A multi-step synthesis typically involves bromination and formylation of a thiophene-carboxylate precursor. For example:

- Step 1 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

- Step 2 : Formylation at the 5-position via Vilsmeier-Haack reaction (POCl₃/DMF).

Characterization : - NMR : Confirm regiochemistry using NMR (e.g., downfield shifts for formyl protons at ~9.8–10.2 ppm) and NMR (carbonyl carbons at ~160–180 ppm).

- IR : Validate formyl (C=O stretch at ~1680–1720 cm) and ester (C=O at ~1720–1750 cm) functionalities.

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H] at m/z 262–264 for Br isotopes) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced

Contradictions may arise from tautomerism, solvent effects, or impurities. Use a multi-technique approach :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric forms of the formyl group).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4-bromo vs. 5-bromo isomers) .

- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

Advanced

The bromine and formyl groups enable diverse transformations:

- Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Optimize conditions (e.g., 80–100°C, toluene/EtOH) to avoid formyl group degradation .

- Reductive amination : Convert the formyl group to amines (e.g., using NaBH₃CN and primary amines).

- Protection-deprotection : Temporarily protect the formyl group as an acetal to prevent side reactions during bromine substitution .

Q. How can crystallographic data for this compound be refined using SHELX?

Advanced

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect reflections at 100 K to minimize thermal motion.

- Structure solution : Employ SHELXD for direct methods or SHELXS for Patterson-based approaches.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool in PLATON to model disordered solvent molecules.

- Validation : Check R-factor convergence (<5%) and ADDSYM alerts for missed symmetry .

Q. How is conformational analysis performed for the thiophene ring in this compound?

Advanced

- Cremer-Pople puckering parameters : Calculate ring puckering amplitude () and phase angle () from X-ray coordinates to quantify non-planarity.

- Software tools : Use PARST or PLATON to derive puckering coordinates. Compare results with density functional theory (DFT)-optimized geometries to assess crystal packing effects .

Q. What experimental precautions are critical for handling this compound?

Basic

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the formyl group.

- Light sensitivity : Use amber glassware to avoid photodegradation of the thiophene ring.

- Toxicity : Avoid inhalation (use fume hood) and direct contact (wear nitrile gloves) due to bromine and ester reactivity .

Q. How can researchers validate synthetic yields and purity for this compound?

Basic

- HPLC : Use a C18 column (MeCN/H₂O gradient) to quantify purity (>95%).

- Elemental analysis : Match experimental C/H/Br percentages with theoretical values (e.g., C: 34.65%, H: 1.93%, Br: 30.76%).

- Melting point : Compare with literature values (if available) to confirm crystallinity .

Q. What advanced applications does this compound have in materials science?

Advanced

Propriétés

IUPAC Name |

methyl 4-bromo-5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGKCURLFHIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598223 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-59-3 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.